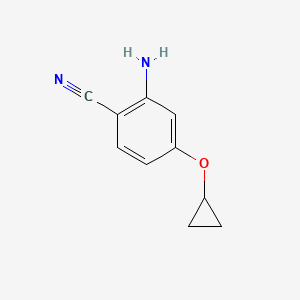
2-Amino-4-cyclopropoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a cyclopropoxy group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropoxybenzonitrile typically involves the reaction of 4-cyclopropoxybenzonitrile with ammonia or an amine source under suitable conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group is introduced to the aromatic ring. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) are commonly employed.
Substitution: Electrophiles like bromine (Br) or chloromethane (CHCl) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzonitrile, while reduction of the nitrile group can produce cyclopropoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-cyclopropoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Amino-4-ethoxybenzonitrile: Contains an ethoxy group in place of the cyclopropoxy group.
2-Amino-4-fluorobenzonitrile: Features a fluorine atom instead of the cyclopropoxy group.
Uniqueness
2-Amino-4-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-amino-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,12H2 |
InChI-Schlüssel |
OBBBLKCDRCCFPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
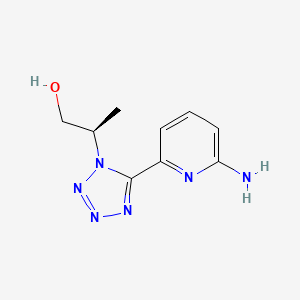
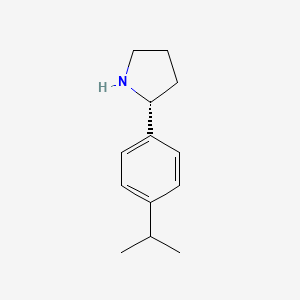



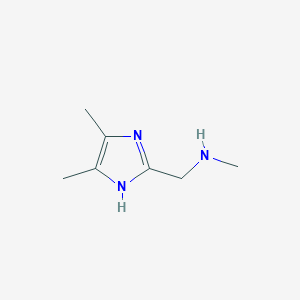
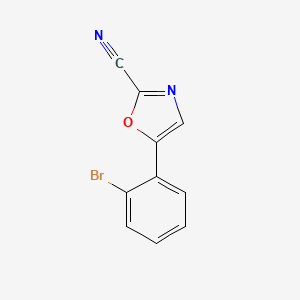
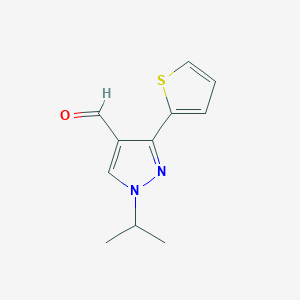
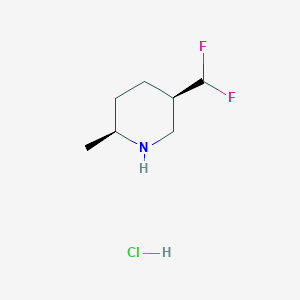
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
